molecular formula C10H13FN2O B2562042 (1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclopentan-1-amine CAS No. 2277197-50-7

(1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclopentan-1-amine

Cat. No. B2562042
CAS RN: 2277197-50-7
M. Wt: 196.225
InChI Key: UTUOMWOJNPUAHG-RKDXNWHRSA-N
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Description

(1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclopentan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a cyclopentane derivative that has been shown to exhibit promising pharmacological properties, making it a valuable tool for researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclopentan-1-amine is complex and not fully understood. However, it is believed that this compound acts by modulating the activity of specific proteins and enzymes in the body. This modulation can lead to changes in cellular signaling pathways, which can ultimately result in therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclopentan-1-amine are diverse and depend on the specific disease target being studied. However, some general effects of this compound include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. These effects make (1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclopentan-1-amine a promising candidate for the development of novel therapeutics.

Advantages and Limitations for Lab Experiments

One advantage of (1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclopentan-1-amine is its potent activity against a range of disease targets. This makes it a valuable tool for researchers looking to develop new drugs or study disease mechanisms. However, one limitation of this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are many potential future directions for research on (1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclopentan-1-amine. Some possible areas of study include:
- Further investigation of the compound's mechanism of action, to better understand its therapeutic effects.
- Development of new synthetic methods for producing (1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclopentan-1-amine, to make it more accessible to researchers.
- Exploration of the compound's activity against additional disease targets, to identify new therapeutic applications.
- Investigation of the compound's potential for use in combination therapies, to enhance its therapeutic effects.
- Development of new formulations of (1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclopentan-1-amine, to improve its pharmacokinetic properties and increase its efficacy.

Synthesis Methods

The synthesis of (1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclopentan-1-amine involves a multi-step process that requires advanced synthetic chemistry techniques. The first step involves the preparation of a key intermediate, which is then subjected to a series of reactions to produce the final product. The synthesis of this compound is challenging, and requires the use of specialized equipment and expertise.

Scientific Research Applications

(1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclopentan-1-amine has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent activity against a range of disease targets, including cancer, inflammation, and neurological disorders. Researchers have also investigated the use of this compound as a tool for studying the mechanisms of disease and drug action.

properties

IUPAC Name

(1R,2R)-2-(3-fluoropyridin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-7-3-2-6-13-10(7)14-9-5-1-4-8(9)12/h2-3,6,8-9H,1,4-5,12H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUOMWOJNPUAHG-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC2=C(C=CC=N2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC2=C(C=CC=N2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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